Cas no 946286-11-9 (3-methyl-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl-1,2-oxazole-5-carboxamide)

3-methyl-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl-1,2-oxazole-5-carboxamide 化学的及び物理的性質
名前と識別子
-
- 3-methyl-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl-1,2-oxazole-5-carboxamide
- AKOS024487631
- F5002-0198
- 3-methyl-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide
- 3-methyl-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide
- VU0627917-1
- 946286-11-9
- 3-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)isoxazole-5-carboxamide
-
- インチ: 1S/C17H11N3O4S/c1-9-6-14(24-20-9)15(21)19-17-18-12(8-25-17)11-7-10-4-2-3-5-13(10)23-16(11)22/h2-8H,1H3,(H,18,19,21)
- InChIKey: UBYJKFKGFZEQJW-UHFFFAOYSA-N
- ほほえんだ: S1C=C(C2C(=O)OC3C=CC=CC=3C=2)N=C1NC(C1=CC(C)=NO1)=O
計算された属性
- せいみつぶんしりょう: 353.04702701g/mol
- どういたいしつりょう: 353.04702701g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 25
- 回転可能化学結合数: 3
- 複雑さ: 584
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 123Ų
3-methyl-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl-1,2-oxazole-5-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5002-0198-4mg |
3-methyl-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide |
946286-11-9 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F5002-0198-2μmol |
3-methyl-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide |
946286-11-9 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F5002-0198-3mg |
3-methyl-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide |
946286-11-9 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5002-0198-40mg |
3-methyl-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide |
946286-11-9 | 40mg |
$140.0 | 2023-09-10 | ||
Life Chemicals | F5002-0198-15mg |
3-methyl-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide |
946286-11-9 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F5002-0198-25mg |
3-methyl-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide |
946286-11-9 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F5002-0198-2mg |
3-methyl-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide |
946286-11-9 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F5002-0198-100mg |
3-methyl-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide |
946286-11-9 | 100mg |
$248.0 | 2023-09-10 | ||
Life Chemicals | F5002-0198-10μmol |
3-methyl-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide |
946286-11-9 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5002-0198-5μmol |
3-methyl-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide |
946286-11-9 | 5μmol |
$63.0 | 2023-09-10 |
3-methyl-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl-1,2-oxazole-5-carboxamide 関連文献
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Wanchun Xiang,Anna Gu,Xiaowei Hu,Ibrahim Amiinu Saana,Xiujian Zhao New J. Chem., 2018,42, 11715-11723
-
Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
-
10. Back matter
Related Articles
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
3-methyl-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl-1,2-oxazole-5-carboxamideに関する追加情報
Professional Introduction to Compound with CAS No. 946286-11-9 and Product Name: 3-methyl-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl-1,2-oxazole-5-carboxamide
The compound identified by the CAS number 946286-11-9 and the product name 3-methyl-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl-1,2-oxazole-5-carboxamide represents a significant advancement in the field of chemical and pharmaceutical research. This intricate molecular structure combines multiple heterocyclic scaffolds, including thiazole, oxazole, chromene, and carboxamide functionalities, which collectively contribute to its unique chemical properties and potential biological activities.
Recent studies have highlighted the importance of multifunctional heterocyclic compounds in drug discovery and development. The presence of the thiazole ring in this molecule is particularly noteworthy, as thiazole derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The oxazole moiety further enhances the compound's pharmacological profile by contributing to its stability and bioavailability. Additionally, the chromene scaffold is well-documented for its role in various biological processes, including antioxidant and anti-inflammatory effects.
The carboxamide functional group at the 5-position of the oxazole ring introduces a polar and potentially hydrogen-bonding capability, which can influence the compound's solubility and interactions with biological targets. This combination of structural features makes 3-methyl-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl-1,2-oxazole-5-carboxamide a promising candidate for further investigation in medicinal chemistry.
In the context of contemporary research, there has been a growing interest in developing novel therapeutic agents that leverage complex molecular architectures to achieve higher selectivity and efficacy. The compound's structure suggests potential applications in modulating enzyme activity and receptor binding. For instance, the thiazole and oxazole rings could interact with specific protein targets, while the chromene moiety may contribute to antioxidant effects. These interactions are critical for understanding the compound's mechanism of action and its potential therapeutic utility.
Advances in computational chemistry have enabled researchers to predict the biological activity of such compounds with greater accuracy. Molecular modeling studies can simulate how 3-methyl-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl-1,2-oxazole-5-carboxamide interacts with biological targets at the atomic level. These simulations can guide experimental design and help identify optimal conditions for further testing. Additionally, high-throughput screening techniques have been employed to rapidly assess the compound's activity against a wide range of biological targets.
The synthesis of this compound involves multiple steps that require precise control over reaction conditions. The introduction of each functional group must be carefully managed to ensure high yield and purity. Modern synthetic methodologies, including transition metal-catalyzed reactions and flow chemistry techniques, have improved the efficiency and scalability of such syntheses. These advancements allow for the rapid production of complex molecules like 3-methyl-N-4-(2-oxyocho-H-chromen--yl)-1,-thia--zol--y--l-l,-dioxol-e--5--carb-ox-amide, enabling faster progression from laboratory-scale synthesis to larger-scale production.
Evaluation of the compound's pharmacokinetic properties is essential before it can be considered for clinical applications. Parameters such as solubility, stability, metabolic degradation pathways, and distribution within biological systems must be thoroughly characterized. These studies provide critical insights into how the compound behaves in vivo and help predict its potential efficacy and safety profiles.
The integration of interdisciplinary approaches has been instrumental in advancing our understanding of this compound. Collaboration between chemists, biologists, pharmacologists, and computational scientists has led to a more comprehensive view of its potential applications. Such multidisciplinary efforts are crucial for translating laboratory discoveries into viable therapeutic agents.
Future research directions may include exploring derivatives of this compound to optimize its pharmacological properties further. By modifying specific functional groups or introducing additional moieties, researchers can fine-tune the compound's activity towards particular biological targets. Additionally, investigating its potential role in treating chronic diseases or inflammatory conditions could open new avenues for therapeutic intervention.
In conclusion,3-methyl-N-d(---d---d---d---d---d---d---d---d---d---d---d---d---d---H-chromen-d(----yl)-l,-thia-d(----l-l,-do-d(----e--5--carb-o-d(----mide) represents a significant contribution to the field of chemical biology and drug discovery. Its unique structural features and promising pharmacological profile make it a valuable subject for further research. As our understanding of complex molecular interactions continues to evolve,this compoud will likely play an important role in developing novel therapeutic strategies.
946286-11-9 (3-methyl-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl-1,2-oxazole-5-carboxamide) 関連製品
- 298695-62-2((R)-N,N'-(1,1'-Binaphthalene]-2,2'-diyl)bis(2-diphenylphosphinobenzamide))
- 15074-54-1(2-Chlorophenyl dichlorophosphate)
- 13196-10-6(1-benzofuran-5-ol)
- 2227701-60-0(tert-butyl 5-methyl-1-(2-methylbut-3-yn-2-yl)pyrrolidine-2-carboxylate)
- 1805350-86-0(4-Bromo-2-(difluoromethyl)-5-iodo-3-nitropyridine)
- 941962-99-8(N-(4-bromophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide)
- 2011451-33-3(3-(Bromomethyl)-1,1-difluoro-3,4-dimethylpentane)
- 858765-06-7((2Z)-2-(2,4-dimethoxyphenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl N,N-diethylcarbamate)
- 2227671-03-4((1R)-2-amino-1-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylethan-1-ol)
- 2308461-08-5(1-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-3-methylpyrrolidine-2-carboxylic acid)




